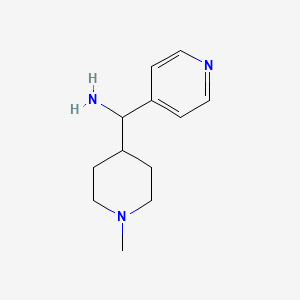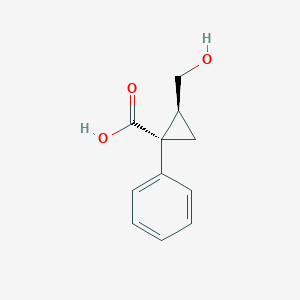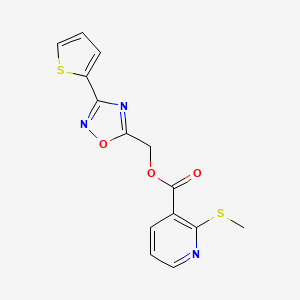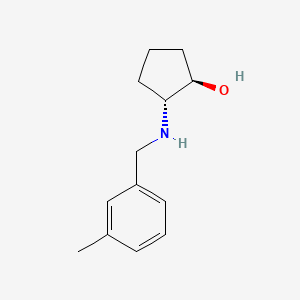
(R)-4-Fluorobutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Fluorobutan-2-amine is an organic compound with the molecular formula C4H10FN It is a chiral amine with a fluorine atom attached to the fourth carbon in the butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Fluorobutan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with ®-4-Fluorobutan-2-ol.
Conversion to Amine: The hydroxyl group in ®-4-Fluorobutan-2-ol is converted to an amine group using reagents such as ammonia or amines in the presence of a catalyst.
Purification: The resulting ®-4-Fluorobutan-2-amine is purified using techniques such as distillation or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-4-Fluorobutan-2-amine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysts and Reagents: Employing efficient catalysts and reagents to optimize the reaction and minimize by-products.
Purification and Quality Control: Implementing advanced purification methods and rigorous quality control to ensure the purity and enantiomeric excess of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Fluorobutan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form ®-4-Fluorobutan-2-amine derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or functionalized butane derivatives.
Applications De Recherche Scientifique
Chemistry
®-4-Fluorobutan-2-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, this compound is used to study the effects of fluorinated amines on biological systems, including enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, ®-4-Fluorobutan-2-amine is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-4-Fluorobutan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-Chlorobutan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
®-4-Bromobutan-2-amine: Similar structure but with a bromine atom instead of fluorine.
®-4-Iodobutan-2-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
®-4-Fluorobutan-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C4H10FN |
|---|---|
Poids moléculaire |
91.13 g/mol |
Nom IUPAC |
(2R)-4-fluorobutan-2-amine |
InChI |
InChI=1S/C4H10FN/c1-4(6)2-3-5/h4H,2-3,6H2,1H3/t4-/m1/s1 |
Clé InChI |
CTWNQUCWODHDGS-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](CCF)N |
SMILES canonique |
CC(CCF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(6-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B13352796.png)

![tert-butyl 2-((2R,4R)-4-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13352812.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B13352813.png)







